Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is notable for its potential applications in organic synthesis and biological research. The molecular formula of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is , and it has a molecular weight of approximately 198.26 g/mol .
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate falls under the category of specialty materials within the field of organic chemistry. It is classified as an ester due to the presence of the carboxylate functional group.
The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves several steps:
In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, employing automated systems to control reaction parameters like temperature and pressure, ensuring high-purity products.
The structure of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate features a spirocyclic arrangement with an oxaspiro ring system that contributes to its unique properties. The compound's structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1541984-06-8 |
| InChI Key | SBXSFMDMOAKLPG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC2(C1)C(O2)(C(C)C)C(=O)OC |
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's structure to create derivatives with potentially varied biological activities.
The mechanism of action for Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions, influencing various cellular processes. The specific pathways and targets can vary based on its application in research or therapeutic contexts .
While specific physical properties such as density and boiling point are not readily available for Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate, general characteristics include:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are essential for understanding how the compound behaves under various conditions during synthesis and application.
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific applications:
This compound represents a valuable asset in both academic research and industrial applications due to its versatile chemical behavior and potential uses in drug discovery and development efforts.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9